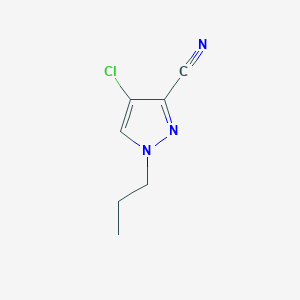![molecular formula C10H17N3O B11776609 (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11776609.png)
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by its unique chemical structure, which includes a cyclopropylmethyl group and a hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.
Industrial Production Methods
Industrial production of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves scaling up the laboratory synthesis methods to larger volumes. This typically includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the imidazo[1,5-a]pyridine ring.
Imidazo[1,2-a]pyrazines: These compounds have a similar imidazo core but differ in the fused ring system and substitution patterns.
Phenanthro[9,10-d]imidazoles: These compounds feature an imidazole ring fused with a phenanthrene ring, offering different chemical and biological properties.
Uniqueness
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific cyclopropylmethyl substitution and hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(3aR,7aS)-3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C10H17N3O/c14-10-12-8-3-4-11-5-9(8)13(10)6-7-1-2-7/h7-9,11H,1-6H2,(H,12,14)/t8-,9+/m0/s1 |
Clé InChI |
MJUUEUZQGBYNAC-DTWKUNHWSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@H]1NC(=O)N2CC3CC3 |
SMILES canonique |
C1CC1CN2C3CNCCC3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


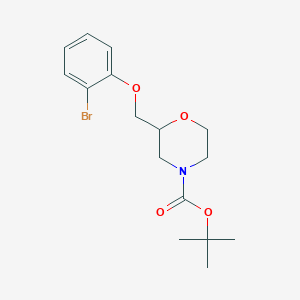
![Tert-butyl (8-iodo-2-oxo-2,4-dihydro-1H-benzo[D][1,3]oxazin-6-YL)carbamate](/img/structure/B11776538.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11776545.png)
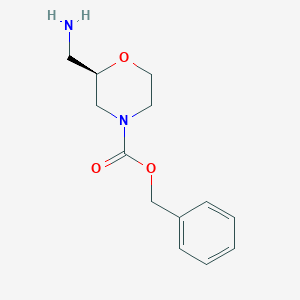

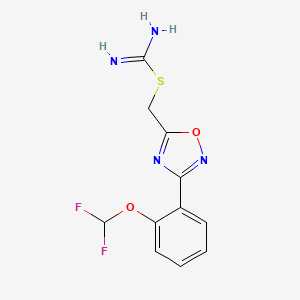
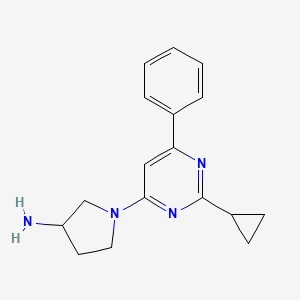
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)
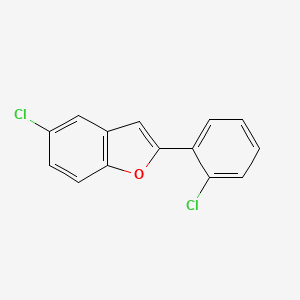
![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
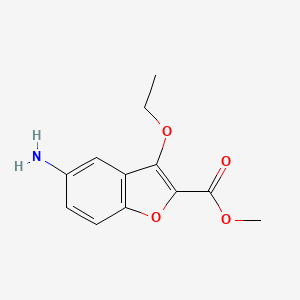

![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
